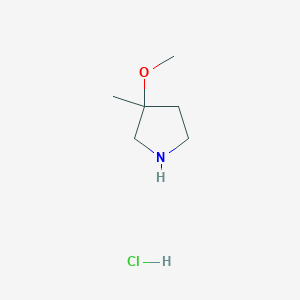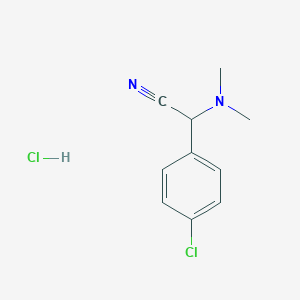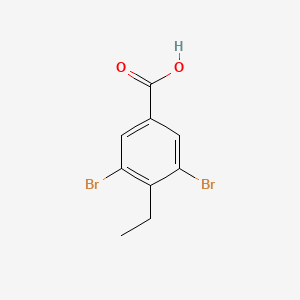
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Übersicht
Beschreibung
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline, also known as BTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTMA is a halogenated aniline derivative that has been widely used in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is not fully understood. However, it has been reported that N-benzyl-2-bromo-4-(trifluoromethoxy)aniline induces apoptosis in cancer cells by activating the caspase pathway. N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been shown to have both biochemical and physiological effects. Biochemically, N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Physiologically, N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-benzyl-2-bromo-4-(trifluoromethoxy)aniline in lab experiments is its unique properties, which make it a versatile building block for organic synthesis. N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is also relatively easy to synthesize, making it a cost-effective option for lab experiments.
However, one of the limitations of using N-benzyl-2-bromo-4-(trifluoromethoxy)aniline in lab experiments is its toxicity. N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been reported to be toxic to both humans and animals, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-bromo-4-(trifluoromethoxy)aniline. One area of research is in the development of new synthetic methods for N-benzyl-2-bromo-4-(trifluoromethoxy)aniline and its derivatives. Another area of research is in the development of new applications for N-benzyl-2-bromo-4-(trifluoromethoxy)aniline in medicinal chemistry, including the development of new anticancer agents.
In addition, there is a need for further research on the mechanism of action of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline and its biochemical and physiological effects. This research could lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is a halogenated aniline derivative that has gained significant attention in scientific research due to its unique properties. N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been widely used in organic synthesis and medicinal chemistry, and has been shown to have antitumor, antifungal, and antibacterial activity. While there are some limitations to using N-benzyl-2-bromo-4-(trifluoromethoxy)aniline in lab experiments, its versatile properties make it a valuable tool for scientific research. Future research on N-benzyl-2-bromo-4-(trifluoromethoxy)aniline could lead to the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been widely used in scientific research due to its unique properties. One of the major applications of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is in organic synthesis. N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has also been used in medicinal chemistry. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has also been shown to have antifungal and antibacterial activity.
Eigenschaften
IUPAC Name |
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCRKFKMNOBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)



![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)


![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)
![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)